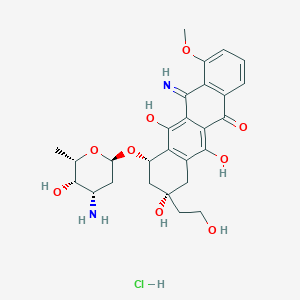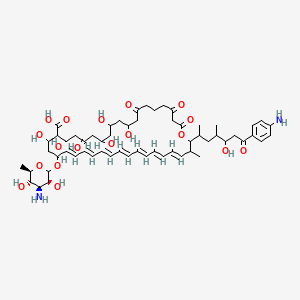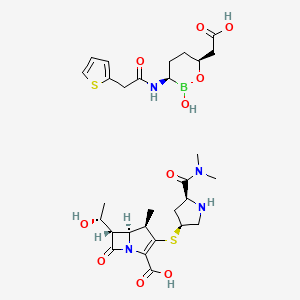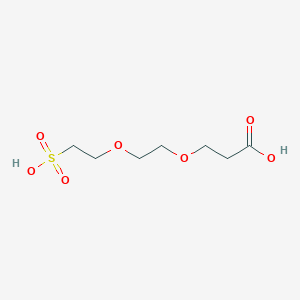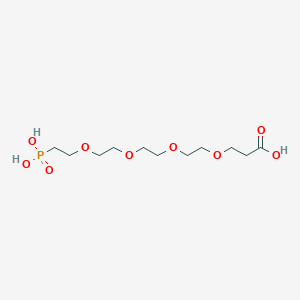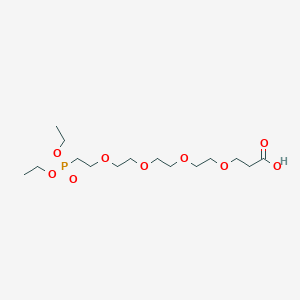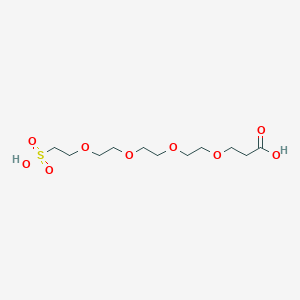![molecular formula C29H27FN6O5 B606541 N-(1H-Indazole-5-yl)-2-oxo-4-[3-(2,6-dimethoxybenzylcarbamoyl)-4-fluorophenyl]-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1870843-22-3](/img/structure/B606541.png)
N-(1H-Indazole-5-yl)-2-oxo-4-[3-(2,6-dimethoxybenzylcarbamoyl)-4-fluorophenyl]-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Übersicht
Beschreibung
The compound is an analytical reference standard categorized as a precursor in the synthesis of various synthetic cannabinoids . It’s intended for research and forensic applications .
Synthesis Analysis
The synthesis of similar indazole-containing compounds has been achieved through various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of the compound is C15H19N3O3 . The compound is a crystalline solid . The InChI code of the compound is InChI=1S/C15H19N3O3/c1-15(2,3)12(14(20)21-4)16-13(19)11-9-7-5-6-8-10(9)17-18-11/h5-8,12H,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 .Chemical Reactions Analysis
The compound is a precursor in the synthesis of various synthetic cannabinoids . The exact chemical reactions involving this compound are not specified in the available literature.Physical And Chemical Properties Analysis
The compound is a crystalline solid . It has a molecular weight of 289.3 . It has a solubility of 12.5 mg/ml in DMF, 0.5 mg/ml in DMF:PBS (pH 7.2) (1:1), 10 mg/ml in DMSO, and 3 mg/ml in Ethanol .Wissenschaftliche Forschungsanwendungen
Rho Kinase Inhibition and Vasorelaxant Activity
N-(1H-Indazole-5-yl) derivatives have been studied for their role as Rho Kinase (ROCK) inhibitors, exhibiting significant biological activities. One study highlighted compounds with N-(1H-indazol-5-yl)tetrahydro pyrimidin-2(1H)-one derivatives demonstrating good activities against ROCK I, an important target for cardiovascular diseases. Additionally, these compounds showed vasorelaxant activity in rat basilar artery rings, suggesting potential applications in managing vascular health (Yao et al., 2018).
Antitumor Activity
Another area of research is the antitumor properties of N-(1H-Indazole-5-yl) derivatives. For instance, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a compound with a similar structural framework, has been synthesized and shown to inhibit the proliferation of some cancer cell lines. This indicates potential applications in cancer research and therapy (Hao et al., 2017).
Synthesis and Characterization for Research Chemicals
The synthesis and characterization of N-(1H-Indazole-5-yl) derivatives are also significant for understanding new psychoactive substances. Detailed synthetic methods and characterization, including spectroscopic and crystallographic analyses, contribute to the knowledge base of these compounds, which can be crucial for forensic and pharmaceutical research (McLaughlin et al., 2016).
Metabolism Studies
Investigations into the metabolism of N-(1H-Indazole-5-yl) derivatives, particularly in the context of synthetic cannabinoids, provide insights into their biotransformation. This research is essential for understanding the pharmacokinetics of these compounds and their potential effects on the body (Li et al., 2018).
Monoamine Oxidase Inhibition
Research has also explored the potential of indazole- and indole-carboxamides, structurally related to N-(1H-Indazole-5-yl) derivatives, as inhibitors of monoamine oxidase B (MAO-B). These findings are relevant in the context of neurological disorders and could pave the way for new therapeutic agents (Tzvetkov et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[3-[(2,6-dimethoxyphenyl)methylcarbamoyl]-4-fluorophenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN6O5/c1-15-25(28(38)34-18-8-10-22-17(11-18)13-32-36-22)26(35-29(39)33-15)16-7-9-21(30)19(12-16)27(37)31-14-20-23(40-2)5-4-6-24(20)41-3/h4-13,26H,14H2,1-3H3,(H,31,37)(H,32,36)(H,34,38)(H2,33,35,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJWWWZXJNOLQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)F)C(=O)NCC3=C(C=CC=C3OC)OC)C(=O)NC4=CC5=C(C=C4)NN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-Indazole-5-yl)-2-oxo-4-[3-(2,6-dimethoxybenzylcarbamoyl)-4-fluorophenyl]-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[6-benzyl-2-(2-phenylethylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]-3-chloro-2-methylbenzenesulfonamide](/img/structure/B606461.png)
